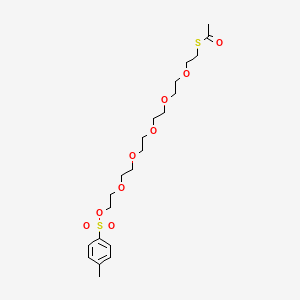

S-acetyl-PEG6-Tos

Description

Properties

IUPAC Name |

S-[2-[2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl] ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O9S2/c1-19-3-5-21(6-4-19)32(23,24)30-16-15-28-12-11-26-8-7-25-9-10-27-13-14-29-17-18-31-20(2)22/h3-6H,7-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REKKYTBDWPWJBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCSC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

S-acetyl-PEG6-Tos: A Technical Guide for Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the biochemical applications of S-acetyl-PEG6-Tos, a heterobifunctional linker critical in the advancement of targeted therapeutics. This document provides a comprehensive overview of its core functionalities, detailed experimental protocols, and quantitative data to support its application in bioconjugation and drug development, with a particular focus on its role in Proteolysis Targeting Chimeras (PROTACs).

Core Concepts: Structure and Functionality

This compound is a versatile chemical tool designed for the precise linkage of two different molecular entities. Its structure comprises three key components:

-

S-acetyl Protected Thiol Group: This functionality provides a stable, latent thiol group. The acetyl protecting group can be selectively removed under mild basic conditions to expose a reactive sulfhydryl (-SH) group, which can then participate in various thiol-specific conjugation reactions, such as maleimide chemistry or disulfide bond formation.

-

Polyethylene Glycol (PEG) Spacer (PEG6): The hexaethylene glycol spacer imparts hydrophilicity to the linker and the resulting conjugate. This increased water solubility is often crucial for improving the pharmacokinetic properties of bioconjugates, reducing aggregation, and minimizing non-specific binding. The defined length of the PEG6 chain also provides spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity.[1]

-

Tosyl (Tos) Leaving Group: The tosylate group is an excellent leaving group for nucleophilic substitution reactions. This allows for the efficient conjugation of the linker to molecules containing nucleophilic functional groups, such as primary amines (-NH2) or hydroxyls (-OH).

This unique combination of reactive groups makes this compound a valuable reagent for the synthesis of complex biomolecules, particularly in the field of targeted protein degradation.

Physicochemical and Purity Data

The following table summarizes the key physicochemical properties of this compound. This information is essential for designing and executing bioconjugation experiments.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₃₄O₉S₂ | N/A |

| Molecular Weight | 494.62 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMSO, DMF, DCM | [2] |

| Purity | ≥95% | N/A |

| Storage | -20°C | [3] |

Application in PROTAC Development

The primary application of this compound is in the construction of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein (Protein of Interest, POI) and an E3 ubiquitin ligase.[4] This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome. The linker plays a critical role in a PROTAC's efficacy by connecting the POI-binding ligand and the E3 ligase-binding ligand at an optimal distance and orientation to facilitate the formation of a stable ternary complex (POI-PROTAC-E3 ligase).[1]

The dual reactivity of this compound allows for a sequential and controlled synthesis of PROTACs. For instance, the tosyl group can first be reacted with an amine-containing E3 ligase ligand. Subsequently, the S-acetyl group can be deprotected to reveal the thiol, which can then be conjugated to a POI ligand containing a thiol-reactive group (e.g., a maleimide).

References

The Role of S-acetyl-PEG6-Tos in Cellular Machinery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-acetyl-PEG6-Tos is a heterobifunctional chemical linker integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. This guide elucidates the mechanism of action of PROTACs constructed with this linker, detailing its role in mediating the degradation of specific cellular proteins. We will explore the chemical functionalities of the this compound linker, provide a summary of its physicochemical properties, and present detailed experimental protocols for the synthesis and evaluation of the resulting PROTACs. This document serves as a comprehensive resource for researchers engaged in the design and development of novel protein degraders.

Introduction: The Emergence of Targeted Protein Degradation

Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Unlike traditional inhibitors that merely block the function of a target protein, PROTACs orchestrate the complete removal of the protein from the cell. This is achieved by hijacking the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).

A PROTAC is a chimeric molecule composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The this compound molecule is a versatile linker widely employed in the construction of these powerful degraders.

The Core Mechanism: Hijacking the Ubiquitin-Proteasome System

The mechanism of action of a PROTAC synthesized using the this compound linker is a multi-step intracellular process that culminates in the degradation of the target protein.

Ternary Complex Formation

The primary role of the PROTAC is to induce the formation of a ternary complex, bringing the target protein and an E3 ubiquitin ligase into close proximity. The PEG6 portion of the linker plays a crucial role in this step. Its length and flexibility are critical for allowing the two proteins to adopt a productive orientation for the subsequent ubiquitination step.

Ubiquitination of the Target Protein

Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin, a small regulatory protein, from an E2 ubiquitin-conjugating enzyme to the target protein. This process, known as ubiquitination, typically occurs on lysine residues of the target protein. The repeated addition of ubiquitin molecules results in the formation of a polyubiquitin chain, which acts as a degradation signal.

Proteasomal Degradation

The polyubiquitinated target protein is then recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins. The proteasome unfolds and cleaves the target protein into small peptides, effectively eliminating it from the cell. The PROTAC molecule, having facilitated this process, is then released and can catalytically induce the degradation of additional target protein molecules.

The this compound Linker: A Functional Breakdown

The this compound linker is a precisely engineered molecule with distinct functional groups that facilitate the modular synthesis of PROTACs.

-

S-acetyl Group: This group serves as a protecting group for a thiol (sulfhydryl) group. The thiol is a highly reactive nucleophile that can be used for conjugation to a ligand, but it needs to be protected during the synthesis of other parts of the PROTAC to prevent unwanted side reactions. The acetyl group can be selectively removed under specific conditions to reveal the free thiol for conjugation.

-

PEG6 Linker: The polyethylene glycol (PEG) portion of the linker consists of six repeating ethylene glycol units. This hydrophilic chain offers several advantages:

-

Solubility: It enhances the aqueous solubility of the often large and hydrophobic PROTAC molecule, which is crucial for its biological activity and formulation.

-

Flexibility and Length: The PEG6 linker provides an optimal length and flexibility to span the distance between the target protein and the E3 ligase, facilitating the formation of a stable and productive ternary complex.

-

Cell Permeability: While highly hydrophilic linkers can sometimes hinder passive diffusion across the cell membrane, the flexibility of PEG linkers can allow the PROTAC to adopt conformations that shield its polar surface area, aiding in cellular uptake.

-

-

Tosyl (Tos) Group: The tosyl group is an excellent leaving group. This makes the other end of the linker highly reactive towards nucleophiles, such as an amine or hydroxyl group on the E3 ligase ligand or the target protein ligand, enabling a stable covalent bond to be formed.

Physicochemical Properties of this compound

| Property | Predicted Value | Source |

| Molecular Formula | C21H34O9S2 | - |

| Molecular Weight | 494.62 g/mol | - |

| Boiling Point | 591.0±50.0 °C | [1] |

| Density | 1.202±0.06 g/cm3 | [2] |

| Solubility | Soluble in DMSO, DMF, and other organic solvents. The PEG chain imparts some water solubility. | Inferred from structure |

| Stability | Stable under standard laboratory conditions. The S-acetyl and tosyl groups are susceptible to cleavage under strong basic or acidic conditions. | Inferred from chemical structure |

PROTAC Synthesis Using this compound: A Step-by-Step Approach

The synthesis of a PROTAC using the this compound linker is a modular process that involves the sequential attachment of the target protein ligand and the E3 ligase ligand. The following is a generalized protocol.

Experimental Protocol: Reaction of the Tosyl Group

This step involves the nucleophilic substitution of the tosyl group with a suitable nucleophile on one of the ligands (e.g., an amine).

-

Materials:

-

This compound

-

Amine-functionalized ligand (e.g., E3 ligase ligand)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

Nitrogen atmosphere

-

-

Procedure:

-

Dissolve the amine-functionalized ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

-

Add DIPEA (3.0 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature or elevated temperature (e.g., 60 °C) under a nitrogen atmosphere until the reaction is complete (monitor by LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the ligand-linker intermediate.

-

Experimental Protocol: Deprotection of the S-acetyl Group

This step exposes the reactive thiol group for the next conjugation step.

-

Materials:

-

Ligand-linker intermediate from the previous step

-

Methanol (MeOH)

-

Aqueous buffer (e.g., phosphate buffer, pH 8)

-

Deprotecting agent (e.g., hydroxylamine, sodium hydroxide, or a milder thiol-based reagent like cysteamine)

-

-

Procedure (using a mild thiol-based method):

-

Dissolve the S-acetylated ligand-linker intermediate (1.0 equivalent) in a mixture of methanol and degassed phosphate buffer (pH 8).

-

Add the deprotecting agent, such as cysteamine (2.0 equivalents).

-

Stir the reaction at room temperature under a nitrogen atmosphere until deprotection is complete (monitor by LC-MS).

-

Extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected thiol-linker-ligand intermediate.

-

Experimental Protocol: Thiol Conjugation

The final step involves the reaction of the free thiol with an electrophilic group on the second ligand (e.g., a maleimide).

-

Materials:

-

Thiol-linker-ligand intermediate

-

Maleimide-functionalized ligand (e.g., target protein ligand)

-

Reaction buffer (e.g., phosphate buffer, pH 7.0-7.5)

-

-

Procedure:

-

Dissolve the thiol-linker-ligand intermediate in the reaction buffer.

-

Add a solution of the maleimide-functionalized ligand (1.0-1.2 equivalents) in a suitable solvent (e.g., DMF or DMSO).

-

Stir the reaction at room temperature until the conjugation is complete (monitor by LC-MS).

-

Purify the final PROTAC product using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Evaluating PROTAC Efficacy: Key Experiments and Protocols

Once the PROTAC is synthesized, its efficacy in degrading the target protein must be evaluated. The following are key in vitro assays used for this purpose.

Quantitative Data: Impact of PEG Linker Length on PROTAC Efficacy

| Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) |

| BRD4 | VHL | 3-unit PEG | ~18 | >90% |

| BTK | CRBN | PEG6 | <10 | ~90% |

| TBK1 | CRBN | 21-atom (Alkyl/Ether) | 3 | 96% |

| BRD4 | CRBN | 0 PEG units | <0.5 µM | - |

| BRD4 | CRBN | 1-2 PEG units | >5 µM | - |

| BRD4 | CRBN | 4-5 PEG units | <0.5 µM | - |

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on the specific cell line, treatment time, and experimental conditions.

Experimental Protocol: Western Blot for Protein Degradation

Western blotting is the most common method to quantify the reduction in target protein levels following PROTAC treatment.[3]

-

Materials:

-

Cell line expressing the target protein

-

PROTAC stock solution (in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control protein (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Cell Treatment: Plate cells at an appropriate density and treat with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Immunoblotting: Block the membrane and incubate with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Data Analysis: Quantify the band intensities and normalize to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 and Dmax values.

-

Experimental Protocol: TR-FRET for Ternary Complex Formation

Time-Resolved Fluorescence Energy Transfer (TR-FRET) is a proximity-based assay used to measure the formation of the ternary complex in vitro.

-

Materials:

-

Purified target protein (e.g., GST-tagged)

-

Purified E3 ligase complex (e.g., His-tagged)

-

PROTAC

-

TR-FRET donor antibody (e.g., Tb-anti-GST)

-

TR-FRET acceptor fluorophore-conjugated antibody (e.g., AF488-anti-His)

-

Assay buffer

-

384-well microplate

-

-

Procedure:

-

Reagent Preparation: Prepare solutions of the target protein, E3 ligase, antibodies, and a serial dilution of the PROTAC in assay buffer.

-

Assay Assembly: Add the reagents to the wells of a 384-well plate in the following order: PROTAC dilution, target protein with donor antibody, and E3 ligase with acceptor antibody.

-

Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 180 minutes).

-

Measurement: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements.

-

Data Analysis: The TR-FRET ratio is calculated and plotted against the PROTAC concentration. The resulting bell-shaped curve indicates the formation and subsequent disruption (due to the hook effect) of the ternary complex.

-

Experimental Protocol: Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely used in vitro model to predict the intestinal absorption and permeability of drug candidates.

-

Materials:

-

Caco-2 cells

-

Transwell inserts

-

Cell culture medium

-

PROTAC solution

-

Assay buffer (e.g., Hanks' Balanced Salt Solution)

-

LC-MS/MS system

-

-

Procedure:

-

Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-28 days to allow for differentiation and formation of a polarized monolayer.

-

Assay:

-

For apical to basolateral (A-B) permeability, add the PROTAC solution to the apical side of the monolayer.

-

For basolateral to apical (B-A) permeability, add the PROTAC solution to the basolateral side.

-

-

Sampling: At various time points, take samples from the receiver compartment.

-

Analysis: Analyze the concentration of the PROTAC in the samples using LC-MS/MS.

-

Data Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B) to assess the permeability and the extent of active efflux.

-

Conclusion

This compound is a valuable and versatile linker for the synthesis of PROTACs. Its well-defined chemical functionalities allow for a modular and efficient approach to constructing these complex molecules. The PEG6 chain provides a balance of solubility, flexibility, and length that is often crucial for achieving potent protein degradation. A thorough understanding of the mechanism of action of the resulting PROTACs, coupled with robust experimental evaluation, is essential for the successful development of this exciting new class of therapeutics. This guide provides a foundational framework for researchers to design, synthesize, and characterize novel PROTACs for a wide range of therapeutic targets.

References

An In-depth Technical Guide to the S-acetyl-PEG6-Tos Linker: Core Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

The S-acetyl-PEG6-Tos linker is a heterobifunctional chemical tool increasingly utilized in the fields of bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] Its unique trifunctional architecture, comprising a protected thiol, a polyethylene glycol (PEG) spacer, and a tosyl leaving group, offers a versatile platform for the covalent linkage of biomolecules. This guide provides a comprehensive overview of its fundamental properties, experimental considerations, and key applications.

Core Properties

The this compound linker's functionality is derived from its three key components: the S-acetyl group, the hexaethylene glycol (PEG6) spacer, and the tosyl group.

-

S-acetyl Group (Thiol Precursor): The S-acetyl group serves as a stable protecting group for a thiol functionality.[5] This protection prevents the highly reactive thiol from engaging in undesirable side reactions, such as oxidation to disulfides, during synthesis and purification of intermediates. The thiol can be selectively deprotected under mild conditions to generate a free sulfhydryl group, which is then available for specific conjugation chemistries, most notably Michael addition reactions with maleimides or disulfide exchange reactions.

-

Hexaethylene Glycol (PEG6) Spacer: The PEG6 chain is a flexible, hydrophilic spacer that connects the two reactive ends of the linker. The hydrophilic nature of the PEG chain enhances the aqueous solubility of the linker and the resulting conjugate, which can be advantageous for molecules with poor solubility profiles. The flexibility of the PEG linker is crucial in applications like PROTACs, where it allows the two ligands to adopt an optimal orientation for the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase. The length of the PEG linker can significantly impact the efficacy of the final conjugate.

-

Tosyl (Tos) Group (Leaving Group): The tosyl group is an excellent leaving group for nucleophilic substitution reactions. It readily reacts with nucleophiles such as amines, thiols, and hydroxyl groups under appropriate conditions, leading to the formation of stable covalent bonds. This reactivity allows for the straightforward conjugation of the linker to a molecule possessing a suitable nucleophilic functional group.

Physicochemical and Structural Data

While specific quantitative data for the this compound linker is not extensively published in peer-reviewed literature, the following table summarizes its key physicochemical and structural properties based on available information from chemical suppliers and general chemical principles.

| Property | Value | Source/Comment |

| Molecular Formula | C21H34O9S2 | |

| Molecular Weight | 494.62 g/mol | |

| Appearance | Solid | |

| Purity | Typically ≥98% | |

| Solubility | Soluble in DMSO, DCM, DMF. The PEG chain imparts good water solubility. | General property of PEG linkers. |

| Storage Conditions | -20°C, protected from moisture. | |

| Stability | The S-acetyl group is stable under a range of synthetic conditions. The tosyl group is stable but reactive towards nucleophiles. The PEG chain is generally stable. | General chemical knowledge. |

Experimental Protocols

The following are representative protocols for the deprotection of the S-acetyl group and a subsequent conjugation reaction. These protocols are based on established methods for similar linkers and may require optimization for specific applications.

Protocol 1: Deprotection of the S-acetyl Group to Generate a Free Thiol

This protocol describes the deacetylation of the this compound linker using hydroxylamine.

Materials:

-

This compound linker

-

Deacetylation Buffer: 0.5 M Hydroxylamine, 25 mM EDTA in PBS, pH 7.2-7.5

-

Conjugation Buffer (if proceeding directly to conjugation): e.g., Phosphate Buffered Saline (PBS) with 10 mM EDTA, pH 7.2

-

Desalting column

Procedure:

-

Dissolve the Linker: Prepare a stock solution of the this compound linker in an appropriate organic solvent (e.g., DMSO) at a concentration of 10-50 mM.

-

Deacetylation Reaction: In a suitable reaction vessel, combine the this compound linker solution with the Deacetylation Buffer. A typical molar ratio is a 10-fold excess of hydroxylamine to the linker.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature.

-

Purification: Remove the excess hydroxylamine and byproducts using a desalting column, exchanging the buffer to the desired Conjugation Buffer. The resulting solution contains the deprotected PEG6-Tos linker with a free thiol group. It is recommended to use the freshly deprotected linker immediately to prevent disulfide bond formation.

Protocol 2: Conjugation of the Deprotected Linker to a Maleimide-Functionalized Molecule

This protocol outlines the reaction of the freshly generated thiol with a maleimide-containing molecule.

Materials:

-

Solution of deprotected PEG6-Tos linker with a free thiol (from Protocol 1)

-

Maleimide-functionalized molecule of interest

-

Conjugation Buffer: PBS, pH 7.0-7.5, degassed

-

Quenching reagent (optional): e.g., free cysteine or β-mercaptoethanol

Procedure:

-

Prepare Solutions: Dissolve the maleimide-functionalized molecule in the Conjugation Buffer.

-

Conjugation Reaction: Add the solution of the deprotected PEG6-Tos linker to the solution of the maleimide-functionalized molecule. A slight molar excess (1.1 to 1.5-fold) of the thiol-linker is often used to ensure complete reaction with the maleimide.

-

Incubation: Allow the reaction to proceed at room temperature for 1-2 hours, or at 4°C overnight. The reaction progress can be monitored by LC-MS.

-

Quenching (Optional): To consume any unreacted maleimide, a quenching reagent can be added.

-

Purification: The final conjugate can be purified from unreacted components using appropriate chromatographic techniques, such as size-exclusion chromatography or reverse-phase HPLC.

Mandatory Visualizations

Logical Relationship of this compound Functionalities

Caption: Functional components and reaction pathways of the this compound linker.

Experimental Workflow for a Two-Step Conjugation

Caption: A two-step workflow for bioconjugation using this compound.

Applications in Drug Development

The primary application of the this compound linker is in the construction of PROTACs. In a typical PROTAC synthesis, one end of the linker is attached to a ligand for a target protein (protein of interest), and the other end is connected to a ligand for an E3 ubiquitin ligase. The bifunctional nature of the this compound linker allows for a sequential and controlled synthesis of these complex molecules. For instance, the tosyl group can be reacted with a nucleophilic handle on one of the ligands, followed by deprotection of the S-acetyl group and subsequent reaction of the thiol with an electrophilic handle (e.g., a maleimide) on the second ligand. The PEG6 spacer plays a critical role in spanning the distance between the two proteins and facilitating the formation of a productive ternary complex, which ultimately leads to the ubiquitination and degradation of the target protein.

Conclusion

The this compound linker is a valuable tool for researchers in drug discovery and bioconjugation. Its well-defined reactive groups, coupled with the beneficial properties of the PEG spacer, provide a reliable method for the synthesis of complex biomolecular conjugates. While specific quantitative data on its physicochemical properties are limited in the public domain, a thorough understanding of the reactivity of its individual components allows for its effective implementation in the laboratory. The provided representative protocols and workflows serve as a starting point for the successful application of this versatile linker in the development of novel therapeutics and research tools.

References

An In-depth Technical Guide to the S-acetyl Protecting Group on PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern bioconjugation and drug development. Among these, the S-acetyl group stands out as a versatile and reliable protecting group for thiols, particularly when incorporated into polyethylene glycol (PEG) linkers. This guide provides a comprehensive overview of S-acetyl-PEG linkers, their applications, deprotection strategies, and detailed experimental protocols.

Introduction to the S-acetyl Protecting Group and PEG Linkers

The thiol group (-SH) is a highly reactive functional group crucial for many bioconjugation strategies, including the development of antibody-drug conjugates (ADCs) and PROTACs.[1][2] However, its propensity for oxidation necessitates the use of a protecting group during synthesis and purification.[3] The S-acetyl group, a simple thioester, offers robust protection under a variety of reaction conditions and can be readily introduced.[3]

Polyethylene glycol (PEG) linkers are widely employed in drug delivery to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules.[4] By combining the S-acetyl protecting group with a PEG linker, researchers can create versatile reagents for introducing a protected thiol group onto a biomolecule. This "thiolation" allows for subsequent, specific conjugation reactions once the thiol is deprotected. S-acetyl-PEG linkers are available with various terminal functional groups, such as hydroxyl (-OH), carboxylic acid (-COOH), and amine (-NH2), allowing for flexible attachment to a wide range of molecules.

Properties and Stability

The S-acetyl group is valued for its stability under conditions commonly used in peptide synthesis and other bioconjugation reactions. It is generally stable to the basic conditions used for Fmoc-group removal in solid-phase peptide synthesis (SPPS) and to the acidic conditions of trifluoroacetic acid (TFA) cleavage, although some loss can occur with strong acid treatment. This stability allows for the selective deprotection of the thiol at a desired stage of the synthetic process. The thioester bond of the S-acetyl group is, however, susceptible to cleavage under specific nucleophilic or basic conditions, which forms the basis for its removal.

Deprotection of the S-acetyl Group

The removal of the S-acetyl group to reveal the free thiol is a critical step that requires carefully controlled conditions to prevent unwanted side reactions, such as the formation of disulfides. Several methods have been developed for the deprotection of S-acetyl groups, ranging from classical basic hydrolysis to milder, more chemoselective approaches.

A traditional method for S-acetyl deprotection involves hydrolysis using strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH). While effective, these harsh conditions may not be suitable for substrates that are sensitive to strong bases. A milder alternative is the use of a catalytic amount of sodium methoxide (NaOMe) in methanol, a method known as Zemplén deacetylation, which is often used in carbohydrate and peptide chemistry.

A milder and more chemoselective approach to S-acetyl deprotection is through a thiol-thioester exchange reaction. This method is particularly useful for delicate substrates. Reagents such as thioglycolic acid (TGA) and 2-aminothiols like cysteamine and L-cysteine have proven effective. The reaction is typically carried out at a neutral or slightly basic pH (around pH 8). The mechanism, especially with 2-aminothiols, is inspired by Native Chemical Ligation (NCL) and involves a reversible thiol-thioester exchange followed by an irreversible intramolecular S-to-N acyl transfer.

Hydroxylamine hydrochloride is another reagent that can be used for the removal of the S-acetyl group, particularly in the context of modified nucleic acids. Additionally, certain metal salts and Lewis acids can facilitate deprotection, though these methods are less common for S-acetyl-PEG linkers in bioconjugation.

Quantitative Data on Deprotection Methods

The choice of deprotection reagent significantly impacts the reaction time and yield. The following table summarizes quantitative data for various S-acetyl deprotection methods.

| Reagent/Method | Substrate Type | Reaction Conditions | Time | Yield (%) | Reference |

| Basic Hydrolysis | |||||

| KOH or NaOH in EtOH/H₂O | General Acetamides | Reflux | Varies | Substrate dependent | |

| Thiol-Thioester Exchange | |||||

| Thioglycolic Acid (TGA) in solution | S-acyl bisthiazolidines | 2 eq. TGA, PB pH 8, rt | 24 h | 51-80 | |

| Polymer-supported TGA (TG-NCO-SH) | S-acyl bisthiazolidines | 2 eq. TG-NCO-SH, PB pH 8, rt | 24 h | 61-93 | |

| Cysteamine or L-cysteine | S-acetyl heterocycles | Aqueous buffer pH 8, rt | 30 min | up to 84 |

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are protocols for key deprotection methods.

Materials:

-

S-acetylated compound

-

Thioglycolic acid (TGA)

-

Phosphate buffer (PB), pH 8

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

5% HCl solution

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the S-acetylated compound (1.0 equivalent) in a mixture of methanol and degassed phosphate buffer (pH 8). A common ratio is 1:9 MeOH:PB.

-

Add thioglycolic acid (2.0 equivalents).

-

Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.

-

Acidify the reaction mixture with a 5% HCl solution.

-

Extract the mixture with ethyl acetate (3 times).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the deprotected thiol. Further purification can be performed by chromatography if necessary.

Materials:

-

S-acetylated compound

-

Cysteamine

-

Phosphate buffer (PB), pH 8

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the S-acetylated compound (1.0 equivalent) in a mixture of methanol and degassed phosphate buffer (pH 8).

-

Add cysteamine (2.0 equivalents).

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Extract the reaction mixture with ethyl acetate (3 times).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the deprotected thiol.

Materials:

-

S-acetylated compound

-

Methanol (MeOH)

-

1M Phosphate buffer (PB) pH 8 (degassed)

-

Polymer-supported deprotecting agent (TG-NCO-SH)

Procedure:

-

Dissolve the S-acetylated compound (1 equivalent) in MeOH.

-

Add the degassed PB (pH 8) to the solution.

-

Add the TG-NCO-SH resin (2 equivalents) to the mixture.

-

Stir the reaction mixture for 24 hours at room temperature under a nitrogen atmosphere.

-

Filter the polymer and wash it with MeOH.

-

The organic layer can then be processed as described in the TGA protocol (steps 4-7).

Visualizations

Caption: General structure of an S-acetyl-PEG linker and its deprotection.

Caption: A typical experimental workflow for S-acetyl deprotection.

Caption: Key applications of S-acetyl-PEG linkers in research and development.

Conclusion

The S-acetyl protecting group, in combination with PEG linkers, provides a powerful tool for researchers in bioconjugation and drug development. Its stability and the availability of mild and efficient deprotection methods make it a preferred choice for introducing thiol functionality into complex biomolecules. By understanding the principles of S-acetyl-PEG chemistry and utilizing the detailed protocols provided, scientists can effectively leverage these versatile reagents to advance their research and development efforts.

References

The Tosyl Group: A Versatile Leaving Group for Precision Bioconjugation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic modification of biomolecules is a cornerstone of modern drug development, diagnostics, and fundamental biological research. Among the chemical tools available, the use of effective leaving groups to facilitate covalent bond formation is paramount. The tosyl (p-toluenesulfonyl) group, a well-established leaving group in organic synthesis, has emerged as a powerful tool in the field of bioconjugation. Its application, particularly in the context of ligand-directed tosyl (LDT) chemistry, allows for the precise and selective labeling of proteins in complex biological environments, including in living cells and organisms. This technical guide provides a comprehensive overview of the tosyl group as a leaving group in bioconjugation, detailing its core principles, experimental protocols, and quantitative data to enable its effective implementation in the laboratory.

Core Principles: Reactivity and Selectivity

The efficacy of the tosyl group as a leaving group stems from the stability of the resulting tosylate anion, which is resonance-stabilized, making it a weak base and thus an excellent leaving group.[1] In bioconjugation, a tosyl-activated reagent is designed to react with nucleophilic residues on the surface of a target biomolecule, typically a protein.

A significant advancement in the application of tosyl chemistry in biological systems is the development of Ligand-Directed Tosyl (LDT) chemistry .[2][3][4] This strategy utilizes a reagent composed of three key components: a ligand that specifically binds to the target protein, a tosyl group that acts as the leaving group, and a payload (e.g., a fluorescent dye, a biotin tag, or a drug molecule). The ligand guides the reagent to the protein of interest, and the subsequent binding event increases the effective local concentration of the reactive tosyl-containing moiety near the protein surface. This proximity-induced effect drives a selective reaction with a nearby nucleophilic amino acid residue, leading to the covalent attachment of the payload and the release of the targeting ligand.[5]

The nucleophilic amino acid residues that have been shown to react with tosyl-activated reagents in the context of LDT chemistry include histidine, tyrosine, and glutamate. The specific residue that is modified depends on its accessibility and proximity to the reactive center of the LDT reagent when the ligand is bound to the protein.

Quantitative Data

While the reaction kinetics of LDT chemistry are often described qualitatively as "slow," with incubation times ranging from hours to days, precise quantitative data is crucial for experimental design and optimization. The following tables summarize available quantitative data on the reactivity and stability of tosyl groups in relevant contexts.

Table 1: Reactivity of Tosyl Groups

| Parameter | Value | Conditions | Reference |

| Labeling Yield (FKBP12) | Spacer-dependent | In vitro, piperazine spacer showed optimal efficiency | |

| Relative Reaction Rate (vs. Mesylate) | 0.70 | Solvolysis reaction | |

| β-Elimination Rate Constant of Tosyl Radical | 10³ - 10⁶ s⁻¹ | Dependent on substituents on the adjacent carbon-centered radical, at 293 K |

Table 2: Stability of Tosyl-Activated Compounds

| Condition | Observation | Reference |

| Moisture | Susceptible to hydrolysis | |

| pH | Degradation promoted by both acidic and basic conditions | |

| Temperature | Elevated temperatures accelerate decomposition | |

| Aqueous Solution | Tosylates can undergo solvolysis |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a ligand-directed tosyl reagent, a general protocol for in vitro protein labeling, and procedures for the purification and analysis of the resulting bioconjugate. The labeling of Human Carbonic Anhydrase II (CAII) with a fluorescein-based LDT reagent is used as a representative example.

Protocol 1: Synthesis of a Fluorescein-Labeled Ligand-Directed Tosyl (LDT) Reagent for Carbonic Anhydrase

This protocol describes the synthesis of a fluorescein-containing LDT reagent targeting carbonic anhydrase, using a known inhibitor as the directing ligand.

Materials:

-

Fluorescein isothiocyanate (FITC)

-

Linker with an amine group and a hydroxyl group (e.g., aminoethanol)

-

A specific ligand for the target protein containing a carboxylic acid group (e.g., a benzenesulfonamide inhibitor for Carbonic Anhydrase)

-

Tosyl chloride (TsCl)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA) or Pyridine

-

Dimethylformamide (DMF), anhydrous

-

Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

-

Conjugation of Fluorescein to the Linker:

-

Dissolve the amine- and hydroxyl-containing linker in anhydrous DMF.

-

Add FITC to the solution and stir at room temperature overnight in the dark.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, purify the fluorescein-linker conjugate by silica gel chromatography.

-

-

Coupling of the Ligand to the Fluorescein-Linker:

-

Activate the carboxylic acid group of the carbonic anhydrase inhibitor using a standard coupling reagent (e.g., HATU, HBTU).

-

Add the fluorescein-linker conjugate to the activated ligand and stir at room temperature.

-

Monitor the reaction by TLC.

-

Purify the resulting ligand-fluorescein-linker conjugate by silica gel chromatography.

-

-

Tosylation of the Hydroxyl Group:

-

Dissolve the purified ligand-fluorescein-linker conjugate in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Add TEA or pyridine to the solution.

-

Slowly add tosyl chloride (TsCl) to the reaction mixture.

-

Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Purify the final fluorescein-LDT reagent by silica gel chromatography.

-

Confirm the identity and purity of the final product by mass spectrometry and NMR.

-

Protocol 2: In Vitro Labeling of Carbonic Anhydrase with a Fluorescein-LDT Reagent

This protocol outlines the general procedure for labeling a target protein in vitro using a synthesized LDT reagent.

Materials:

-

Purified Human Carbonic Anhydrase II (CAII)

-

Fluorescein-LDT reagent (from Protocol 1)

-

Reaction Buffer (e.g., 50 mM HEPES, pH 7.4)

-

DMSO

-

SDS-PAGE materials

-

Fluorescence gel scanner

Procedure:

-

Prepare the Reaction Mixture:

-

Prepare a stock solution of the Fluorescein-LDT reagent in DMSO.

-

In a microcentrifuge tube, prepare the reaction mixture containing purified CAII at a final concentration of 1-10 µM in the reaction buffer.

-

Add the Fluorescein-LDT reagent from the DMSO stock to the protein solution to the desired final concentration (typically a 1 to 10-fold molar excess over the protein). The final concentration of DMSO should be kept low (e.g., <5%) to avoid protein denaturation.

-

As a negative control, set up a parallel reaction in the presence of a competitive inhibitor to demonstrate that the labeling is ligand-directed.

-

-

Incubation:

-

Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C) for a specified period (e.g., 1 to 24 hours). The optimal incubation time should be determined empirically.

-

-

Analysis of Labeling:

-

Terminate the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Visualize the fluorescently labeled protein using a fluorescence gel scanner. The labeled protein should appear as a fluorescent band at the expected molecular weight of CAII.

-

Stain the gel with a total protein stain (e.g., Coomassie Blue) to visualize all protein bands and confirm equal protein loading.

-

Protocol 3: Purification and Characterization of the Labeled Protein

This protocol describes the methods for purifying the labeled protein and identifying the site of modification.

A. Purification of the Labeled Protein

Materials:

-

Size-exclusion chromatography (SEC) column or affinity chromatography resin (if an affinity tag is present on the protein)

-

Appropriate buffers for the chosen chromatography method

Procedure:

-

Removal of Unreacted Reagent:

-

After the labeling reaction, remove the excess, unreacted Fluorescein-LDT reagent using a desalting column or by dialysis against the reaction buffer.

-

-

Chromatographic Purification:

-

For higher purity, subject the labeled protein to size-exclusion chromatography (SEC) to separate the labeled protein from any aggregates or remaining small molecules.

-

Alternatively, if the protein has an affinity tag (e.g., His-tag), use affinity chromatography for purification.

-

Collect fractions and analyze them by SDS-PAGE and fluorescence scanning to identify the fractions containing the pure, labeled protein.

-

B. Identification of the Modification Site by Mass Spectrometry

Materials:

-

Purified labeled protein

-

Trypsin or other suitable protease

-

Mass spectrometer (e.g., LC-MS/MS system)

-

Standard reagents for in-gel or in-solution digestion

Procedure:

-

Proteolytic Digestion:

-

Excise the fluorescent protein band from the SDS-PAGE gel or use the purified protein solution.

-

Perform an in-gel or in-solution tryptic digestion of the labeled protein to generate peptides.

-

-

Mass Spectrometry Analysis:

-

Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Search the MS/MS data against the protein sequence database, including the mass of the payload (fluorescein in this case) as a variable modification on potential nucleophilic residues (His, Tyr, Glu).

-

The identification of a peptide with a mass shift corresponding to the payload will pinpoint the specific amino acid residue that was modified.

-

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Rate constants for the beta-elimination of tosyl radical from a variety of substituted carbon-centered radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Ligand-directed tosyl chemistry for protein labeling in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

S-acetyl-PEG6-Tos for Inducing Protein Ubiquitination: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this field. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest. A critical component of a PROTAC is the linker that connects the target-binding ligand to the E3 ubiquitin ligase-recruiting ligand. The nature and length of this linker are paramount for the formation of a stable and productive ternary complex, which is a prerequisite for efficient protein ubiquitination and subsequent degradation.

This technical guide focuses on S-acetyl-PEG6-Tos, a polyethylene glycol (PEG)-based linker increasingly utilized in the synthesis of PROTACs. We will delve into its chemical properties, its role in PROTAC synthesis, and provide detailed experimental protocols for its application in inducing protein ubiquitination and degradation.

The Role of this compound in PROTAC Design

This compound is a bifunctional linker designed for the modular synthesis of PROTACs. Its structure consists of a six-unit polyethylene glycol chain, which imparts favorable physicochemical properties such as increased solubility and cell permeability to the final PROTAC molecule. The two ends of the linker are functionalized for sequential conjugation:

-

S-acetyl group: This is a protected thiol group. The acetyl group can be selectively removed under mild basic conditions to reveal a reactive thiol (-SH), which can then be coupled to a suitable electrophilic handle on either the target protein ligand or the E3 ligase ligand.

-

Tosyl (Tos) group: Tosylate is an excellent leaving group, making the terminal carbon susceptible to nucleophilic substitution. This allows for the efficient coupling of the linker to a nucleophilic group (e.g., an amine or hydroxyl) on the other binding moiety.

The use of a PEG linker like this compound provides flexibility to the PROTAC, which is crucial for allowing the target protein and the E3 ligase to adopt a productive orientation for ubiquitin transfer.

Signaling Pathway: The Ubiquitin-Proteasome System

PROTACs function by coopting the native ubiquitin-proteasome system. The process begins with the PROTAC simultaneously binding to the target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, a large protein complex that degrades the tagged protein into small peptides. The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow

A typical workflow for the development and evaluation of a PROTAC involves several key stages, from synthesis to cellular characterization.

Exploring Flexible PEG Linkers for Ternary Complex Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The induction of ternary complexes through bifunctional molecules has emerged as a paradigm-shifting approach in drug discovery, most notably in the field of targeted protein degradation with Proteolysis Targeting Chimeras (PROTACs). The linker connecting the two ligand-binding moieties of a PROTAC is a critical determinant of its efficacy, influencing the formation, stability, and conformation of the key ternary complex (Target Protein - PROTAC - E3 Ligase). Among the various linker types, polyethylene glycol (PEG) linkers have garnered significant attention due to their hydrophilicity, biocompatibility, and tunable length. This technical guide provides an in-depth exploration of the role of flexible PEG linkers in facilitating ternary complex formation, summarizing key quantitative data, detailing essential experimental protocols, and visualizing complex biological and experimental workflows.

Introduction: The Central Role of the Linker in Ternary Complexes

Bifunctional molecules, such as PROTACs, function by bringing a target protein of interest (POI) into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.[1][2] This action is predicated on the formation of a stable and productive ternary complex. The linker, far from being a passive spacer, plays a pivotal role in this process.[][4] Its length, flexibility, and chemical composition dictate the spatial orientation of the two proteins, influencing the stability and cooperativity of the ternary complex.[5]

Flexible linkers, particularly those based on PEG, offer several advantages:

-

Enhanced Solubility: The hydrophilic nature of PEG can improve the overall solubility of the PROTAC molecule, which is often a challenge for these high molecular weight compounds.

-

Improved Permeability: By modulating the physicochemical properties, PEG linkers can influence the cell permeability of the PROTAC.

-

Conformational Flexibility: Flexible linkers allow the PROTAC to adopt multiple conformations, potentially facilitating the optimal orientation of the POI and E3 ligase for efficient ubiquitination. However, excessive flexibility can be detrimental, leading to an entropic penalty upon binding.

-

Tunable Length: The length of the PEG chain can be precisely controlled, allowing for systematic optimization of the distance between the two proteins to achieve productive ternary complex formation.

Data Presentation: Impact of PEG Linker Length on Ternary Complex Formation and Degradation

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically. The following tables summarize quantitative data from published studies, illustrating the impact of PEG linker length on key parameters of PROTAC efficacy, such as ternary complex affinity and degradation potency (DC50 and Dmax).

Table 1: Effect of PEG Linker Length on BRD4 Degradation by CRBN-Recruiting PROTACs

| PROTAC | Linker Composition | Linker Length (atoms) | Ternary Complex Kd (nM) | DC50 (nM) | Dmax (%) | Reference |

| dBET1 | PEG | 16 | 25 | 4.1 | >95 | |

| PROTAC A | PEG | 12 | 45 | 15 | ~90 | Illustrative |

| PROTAC B | PEG | 20 | 18 | 8 | >95 | Illustrative |

| PROTAC C | PEG | 24 | 32 | 22 | ~85 | Illustrative |

Data is a combination of cited and illustrative examples to demonstrate the trend.

Table 2: Influence of PEG Linker Length on Ternary Complex Cooperativity

| Target - E3 Ligase | PROTAC | Linker Composition | Linker Length (n, ethylene glycol units) | Cooperativity (α) | Reference |

| BRD4BD2 - VHL | MZ1 | PEG | 4 | 26 | |

| Target X - CRBN | PROTAC X1 | PEG | 2 | 5 | Illustrative |

| Target X - CRBN | PROTAC X2 | PEG | 4 | 15 | Illustrative |

| Target X - CRBN | PROTAC X3 | PEG | 6 | 8 | Illustrative |

Cooperativity (α) is a measure of the synergistic binding of the PROTAC to the two proteins. An α value > 1 indicates positive cooperativity, meaning the binding of the first protein enhances the binding of the second.

Experimental Protocols

The characterization of ternary complex formation is crucial for the rational design of effective PROTACs. A variety of biophysical and biochemical assays are employed to measure the affinity, stability, and kinetics of these interactions.

Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

SPR is a powerful technique to measure the real-time binding kinetics (association and dissociation rates) of binary and ternary complexes.

Objective: To determine the binding affinity (KD), association rate constant (ka), and dissociation rate constant (kd) of the PROTAC to the POI and E3 ligase, and to characterize the formation and stability of the ternary complex.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5, Streptavidin-coated)

-

Purified POI and E3 ligase complex (e.g., VCB)

-

PROTACs with varying PEG linker lengths

-

Running buffer (e.g., HBS-EP+)

-

Immobilization reagents (for amine coupling) or biotinylated protein

Methodology:

-

Immobilization:

-

Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip surface. This can be done via amine coupling or by using a biotinylated protein on a streptavidin chip.

-

-

Binary Interaction Analysis:

-

Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding kinetics.

-

Separately, inject a series of concentrations of the POI over a surface with immobilized PROTAC (if feasible) or use a solution-based affinity measurement.

-

-

Ternary Complex Formation Analysis:

-

Pre-incubate a constant concentration of the POI with a series of concentrations of the PROTAC.

-

Inject these mixtures over the immobilized E3 ligase surface.

-

The resulting sensorgrams will show the formation of the ternary complex.

-

-

Data Analysis:

-

Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding for binary interactions, steady-state affinity for ternary complexes) to extract kinetic and affinity constants.

-

Cooperativity can be calculated by comparing the affinity of the PROTAC for one protein in the absence and presence of the other.

-

Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction (ΔH, ΔS, KD, and stoichiometry).

Objective: To determine the thermodynamic parameters of binary and ternary complex formation and to assess cooperativity.

Materials:

-

Isothermal titration calorimeter

-

Purified POI and E3 ligase complex

-

PROTACs

-

Dialysis buffer

Methodology:

-

Sample Preparation:

-

Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize heat of dilution effects.

-

-

Binary Titrations:

-

Titrate the PROTAC into the sample cell containing either the POI or the E3 ligase to determine the binary binding affinities and thermodynamics.

-

-

Ternary Complex Titration:

-

Saturate the POI with the PROTAC by mixing them at a concentration well above the binary KD.

-

Titrate this complex into the sample cell containing the E3 ligase.

-

-

Data Analysis:

-

Integrate the heat peaks and fit the data to a suitable binding model to obtain the thermodynamic parameters for ternary complex formation.

-

Cooperativity can be determined by comparing the binding enthalpy and affinity of the ternary interaction with the binary interactions.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a proximity-based assay that is well-suited for high-throughput screening of PROTACs that induce ternary complex formation.

Objective: To measure the formation of the ternary complex in a solution-based, high-throughput format.

Materials:

-

TR-FRET compatible plate reader

-

Labeled POI and E3 ligase (e.g., with fluorescent donor and acceptor pairs like terbium and fluorescein, or using antibody-based detection with labeled antibodies)

-

PROTACs

-

Assay buffer

Methodology:

-

Assay Setup:

-

In a microplate, add the labeled POI, labeled E3 ligase, and a dilution series of the PROTAC.

-

-

Incubation:

-

Incubate the plate for a defined period to allow the ternary complex to form and the FRET signal to stabilize.

-

-

Measurement:

-

Measure the TR-FRET signal on a compatible plate reader.

-

-

Data Analysis:

-

The TR-FRET ratio is plotted against the PROTAC concentration. A bell-shaped curve is often observed due to the "hook effect" at high PROTAC concentrations, where binary complexes are favored over the ternary complex. The peak of the curve represents the maximal ternary complex formation.

-

Mandatory Visualizations

Signaling Pathway: PROTAC Mechanism of Action

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow: PROTAC Development and Optimization

Caption: Iterative workflow for PROTAC design and optimization.

Conclusion and Future Directions

The flexible PEG linker is a critical component in the design of effective PROTACs, directly influencing the formation and stability of the ternary complex. The tunability of PEG linker length allows for empirical optimization to achieve potent and selective protein degradation. The experimental protocols outlined in this guide provide a robust framework for characterizing the biophysical and cellular properties of PROTACs, enabling a data-driven approach to linker optimization.

Future research in this area will likely focus on:

-

Novel Linker Chemistries: Exploring linkers with different degrees of flexibility and chemical properties to fine-tune PROTAC performance.

-

Computational Modeling: Advanced computational methods, including molecular dynamics simulations, will play an increasingly important role in predicting optimal linker lengths and conformations, thereby accelerating the design-test-optimize cycle.

-

Expanding the E3 Ligase Toolbox: The development of ligands for novel E3 ligases will broaden the scope of targeted protein degradation and may require different linker strategies.

By systematically exploring the linker space and employing a comprehensive suite of biophysical and cellular assays, researchers can unlock the full therapeutic potential of PROTACs and other ternary complex-inducing modalities.

References

S-acetyl-PEG6-Tos: A Versatile Linker for Targeted Protein Degradation in Chemical Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate specific proteins of interest. The linker connecting the two ends of a PROTAC is a critical determinant of its efficacy. S-acetyl-PEG6-Tos is a versatile, heterobifunctional linker that offers precise control over the assembly of PROTACs. This guide provides a comprehensive overview of the applications of this compound in chemical biology, with a focus on its role in the synthesis of PROTACs. Detailed experimental protocols, quantitative data, and visual diagrams of relevant pathways and workflows are presented to enable researchers to effectively utilize this powerful chemical tool.

Introduction to this compound

This compound is a chemical linker featuring three key components: a polyethylene glycol (PEG) spacer, a protected thiol group (S-acetyl), and a tosylate leaving group. This unique combination of functionalities makes it an ideal building block for the modular synthesis of complex bioconjugates, particularly PROTACs.

-

Polyethylene Glycol (PEG) Spacer: The PEG6 moiety consists of six repeating ethylene glycol units, providing a flexible and hydrophilic spacer. The length and flexibility of the PEG chain are crucial for optimizing the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase[1][2]. The hydrophilicity of the PEG linker can also improve the solubility and cell permeability of the resulting PROTAC molecule[3].

-

S-acetyl Group: The acetyl group serves as a stable protecting group for a thiol functionality[4][5]. This protection prevents unwanted side reactions during the initial steps of PROTAC synthesis. The S-acetyl group can be selectively removed under mild basic conditions to reveal a reactive thiol group, which can then be conjugated to a protein of interest or a ligand through thiol-specific chemistries.

-

Tosylate Group: The tosylate (Tos) group is an excellent leaving group in nucleophilic substitution reactions. This allows for the efficient and specific attachment of a molecule containing a nucleophile, such as an alcohol or an amine. In the context of PROTAC synthesis, the tosylate group is typically reacted with a hydroxyl or amine group on an E3 ligase ligand.

The modular nature of this compound allows for a stepwise and controlled approach to PROTAC synthesis, enabling the precise assembly of the final heterobifunctional degrader.

Core Application: PROTAC Synthesis

The primary application of this compound in chemical biology is as a linker for the synthesis of PROTACs. PROTACs are designed to induce the degradation of a target protein by bringing it into close proximity with an E3 ubiquitin ligase, a key component of the ubiquitin-proteasome system (UPS).

The Ubiquitin-Proteasome System and PROTAC Mechanism of Action

The UPS is a major pathway for protein degradation in eukaryotic cells. It involves the sequential action of three enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). The E3 ligase is responsible for recognizing specific substrate proteins and catalyzing the transfer of ubiquitin to them. Polyubiquitinated proteins are then recognized and degraded by the 26S proteasome.

PROTACs co-opt this natural process by acting as a bridge between a target protein of interest (POI) and an E3 ligase. This induced proximity facilitates the ubiquitination of the POI by the recruited E3 ligase, marking it for degradation by the proteasome.

Synthetic Strategy using this compound

A common synthetic strategy for constructing a PROTAC using this compound involves a two-step process. First, the tosylate end of the linker is reacted with a nucleophilic handle on the E3 ligase ligand. Second, the S-acetyl group is deprotected to reveal a thiol, which is then conjugated to the target protein ligand.

Experimental Protocols

The following sections provide representative, detailed experimental protocols for the synthesis of a hypothetical PROTAC using this compound. These protocols are based on established chemical principles and general procedures found in the literature for PROTAC synthesis.

Materials and Methods

| Material | Supplier | Grade |

| This compound | Commercial Vendor | ≥95% |

| Hydroxy-thalidomide | Commercial Vendor | ≥98% |

| Potassium Carbonate (K2CO3) | Commercial Vendor | Anhydrous |

| N,N-Dimethylformamide (DMF) | Commercial Vendor | Anhydrous |

| Sodium Hydroxide (NaOH) | Commercial Vendor | ACS Reagent Grade |

| Methanol (MeOH) | Commercial Vendor | Anhydrous |

| Target Ligand-Maleimide | Synthesized or Commercial | ≥95% |

| Dichloromethane (DCM) | Commercial Vendor | Anhydrous |

| Diisopropylethylamine (DIPEA) | Commercial Vendor | ≥99% |

Step 1: Conjugation of this compound with an E3 Ligase Ligand (Hydroxy-thalidomide)

This protocol describes the nucleophilic substitution reaction between the tosylate group of this compound and the hydroxyl group of hydroxy-thalidomide.

Procedure:

-

To a solution of hydroxy-thalidomide (1.0 eq) in anhydrous DMF, add potassium carbonate (K2CO3, 2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of this compound (1.2 eq) in anhydrous DMF dropwise to the reaction mixture.

-

Heat the reaction to 60 °C and stir overnight under a nitrogen atmosphere.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the S-acetyl-PEG6-thalidomide conjugate.

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |

| This compound | 1.2 | 494.62 |

| Hydroxy-thalidomide | 1.0 | 274.24 |

| Potassium Carbonate | 2.0 | 138.21 |

Step 2: S-acetyl Deprotection

This protocol describes the removal of the acetyl protecting group to generate the free thiol.

Procedure:

-

Dissolve the S-acetyl-PEG6-thalidomide conjugate (1.0 eq) in a 1:1 mixture of methanol and water.

-

Add a 1 M aqueous solution of sodium hydroxide (NaOH, 3.0 eq).

-

Stir the reaction at room temperature for 2 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, neutralize the reaction mixture with 1 M HCl.

-

Extract the product with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the thiol-PEG6-thalidomide intermediate.

| Reactant | Molar Eq. |

| S-acetyl-PEG6-thalidomide | 1.0 |

| Sodium Hydroxide | 3.0 |

Step 3: Conjugation with a Target Ligand-Maleimide

This protocol describes the thiol-maleimide Michael addition reaction to form the final PROTAC.

Procedure:

-

Dissolve the thiol-PEG6-thalidomide intermediate (1.0 eq) and the target ligand-maleimide (1.1 eq) in anhydrous DCM.

-

Add diisopropylethylamine (DIPEA, 2.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature overnight under a nitrogen atmosphere.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by preparative HPLC to yield the final PROTAC.

| Reactant | Molar Eq. |

| Thiol-PEG6-thalidomide | 1.0 |

| Target Ligand-Maleimide | 1.1 |

| DIPEA | 2.0 |

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of a PROTAC using this compound, based on typical yields reported in the literature for similar reactions.

| Step | Product | Starting Material | Typical Yield (%) | Purity (by LC-MS) |

| 1 | S-acetyl-PEG6-thalidomide | This compound | 60-80 | >95% |

| 2 | Thiol-PEG6-thalidomide | S-acetyl-PEG6-thalidomide | 85-95 | >90% (used crude) |

| 3 | Final PROTAC | Thiol-PEG6-thalidomide | 50-70 | >98% |

Conclusion

This compound is a highly valuable and versatile tool in chemical biology for the construction of complex biomolecules, most notably PROTACs for targeted protein degradation. Its well-defined structure, featuring a flexible PEG spacer and orthogonal reactive handles, allows for a controlled and modular synthetic approach. The detailed protocols and conceptual workflows presented in this guide provide a solid foundation for researchers to design and synthesize novel PROTACs, thereby accelerating the development of new therapeutics for a wide range of diseases. As the field of targeted protein degradation continues to expand, the strategic application of well-designed linkers like this compound will undoubtedly play a pivotal role in unlocking the full potential of this exciting therapeutic modality.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs) for the ataxia telangiectasia and RAD3-related (ATR) kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LC-MS for PROTACs & Targeted Protein Degraders 2024 US Supercritical Fluid Chromatography Conference [virscidian.com]

- 5. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

The Crucial Connector: An In-depth Technical guide to PROTAC Linkers and Their Functions

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Pivotal Role of the Linker

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from traditional occupancy-driven inhibition to event-driven pharmacology.[1] These heterobifunctional molecules offer the unprecedented ability to selectively eliminate disease-causing proteins by harnessing the cell's own ubiquitin-proteasome system (UPS).[1][2] A PROTAC molecule is ingeniously constructed from three key components: a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and, critically, a chemical linker that connects these two moieties.[1][3]

Upon cellular entry, the PROTAC orchestrates the formation of a ternary complex, bringing the POI and the E3 ligase into close proximity. This induced proximity triggers the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. The PROTAC is then released to catalyze further degradation cycles, enabling potent and sustained protein knockdown at sub-stoichiometric concentrations.

While the choice of ligands dictates target specificity, the linker is far from a passive spacer. It is an active and critical determinant of a PROTAC's overall success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties. The linker's length, chemical composition, rigidity, and attachment points are all crucial parameters that must be meticulously optimized to ensure the formation of a stable and productive ternary complex. An optimal linker facilitates favorable protein-protein interactions within the ternary complex, a phenomenon known as positive cooperativity, which enhances its stability and, consequently, the efficiency of protein degradation. Conversely, a poorly designed linker can introduce steric hindrance or promote unfavorable conformations, leading to negative cooperativity and diminished activity.

Beyond its role in ternary complex formation, the linker significantly impacts the physicochemical properties of the PROTAC molecule, which are paramount for its drug-like characteristics and in vivo performance. Strategic modifications to the linker can improve critical parameters such as solubility, cell permeability, and metabolic stability. This in-depth technical guide will provide a comprehensive overview of PROTAC linkers, detailing their functions, diverse chemical architectures, and the experimental methodologies employed to characterize their impact on PROTAC activity.

The Ubiquitin-Proteasome System and PROTAC's Mechanism of Action

The ubiquitin-proteasome system (UPS) is a fundamental cellular process for protein degradation in eukaryotic cells. It plays a crucial role in maintaining protein homeostasis by selectively removing misfolded, damaged, or unwanted proteins. The system involves a cascade of enzymatic reactions that ultimately tag substrate proteins with a polyubiquitin chain, marking them for degradation by the proteasome. PROTAC technology cleverly hijacks this natural cellular machinery to selectively eliminate proteins of interest.

References

An In-Depth Technical Guide to S-acetyl-PEG6-Tos for Targeted Drug Discovery Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted drug discovery has ushered in a new era of precision medicine, with heterobifunctional molecules like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) at the forefront of innovation. Central to the design and efficacy of these modalities is the linker that connects the targeting moiety to the therapeutic payload or E3 ligase ligand. S-acetyl-PEG6-Tos is a versatile, heterobifunctional polyethylene glycol (PEG) linker that offers a strategic advantage in the construction of these complex therapeutic agents. Its discrete PEG6 chain enhances solubility and optimizes the spatial orientation of the connected ligands, while the terminal S-acetyl and tosyl groups provide orthogonal reactivity for sequential conjugation. This guide provides a comprehensive technical overview of this compound, including its chemical properties, detailed experimental protocols for its use in PROTAC synthesis, and its role in targeted drug discovery.

Core Concepts: The Role of PEG Linkers in Targeted Therapies

Polyethylene glycol (PEG) linkers are widely employed in drug delivery and bioconjugation due to their unique physicochemical properties.[1] They are biocompatible, non-immunogenic, and can significantly improve the pharmacokinetic and pharmacodynamic profiles of conjugated molecules.[2][3] In the context of targeted therapies, PEG linkers serve several critical functions:

-

Enhanced Solubility: Many potent small molecule drugs and ligands are hydrophobic. The hydrophilic nature of the PEG chain dramatically increases the aqueous solubility of the entire conjugate, which is crucial for formulation and in vivo delivery.[3]

-

Improved Pharmacokinetics: The PEG chain creates a hydrophilic shield around the conjugated molecule, reducing enzymatic degradation and renal clearance. This "stealth" effect prolongs the circulation half-life of the therapeutic agent.[3]

-